molecular formula C14H13NO6S2 B2620668 Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate CAS No. 693776-28-2

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate

Cat. No.: B2620668
CAS No.: 693776-28-2
M. Wt: 355.38
InChI Key: CVGRUDRTVAJKLK-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene carboxylate derivative with the molecular formula C₁₄H₁₃NO₆S₂ and a molecular weight of 355.39 g/mol . Its structure features a thiophene ring substituted at the 3-position with a sulfamoyl group linked to a 2,3-dihydro-1,4-benzodioxin moiety and a methyl ester at the 2-position. This compound is part of a broader class of sulfonamide derivatives, which are often explored for their biological and material properties.

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-7-22-13)23(17,18)15-9-2-3-10-11(8-9)21-6-5-20-10/h2-4,7-8,15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGRUDRTVAJKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylate and introduce the benzodioxin moiety through a series of substitution reactions. The sulfamoyl group is then added using sulfonamide chemistry. Reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as lithium hydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzodioxin rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfamoyl group can produce corresponding amines.

Scientific Research Applications

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzodioxin moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Functional Relevance Reference
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate (Target Compound) C₁₄H₁₃NO₆S₂ 355.39 2,3-Dihydro-1,4-benzodioxin sulfamoyl, methyl ester Potential hydrogen-bonding capacity via sulfamoyl and ether oxygens; structural mimicry of herbicides .
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₅H₁₅NO₆S₂ ~369.41* 3,4-Dimethoxyphenyl sulfamoyl, benzothiophene core Enhanced aromaticity from benzothiophene; methoxy groups may influence solubility/reactivity.
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate C₁₆H₁₇N₂O₃S 317.38 Dimethylamino methylidene, 3-methoxyphenyl High-yield synthesis (99%) via microwave irradiation; potential as a bioactive intermediate.
Metsulfuron methyl (Herbicide) C₁₄H₁₅N₅O₆S 381.36 Triazine-linked sulfonylurea, methyl ester Herbicidal activity via acetolactate synthase inhibition; commercial agrochemical use.

*Calculated based on molecular formula.

Key Findings:

Structural Variations and Hydrogen Bonding: The target compound contains a 2,3-dihydro-1,4-benzodioxin group, which introduces ether oxygen atoms capable of forming hydrogen bonds. The sulfamoyl group (-SO₂NH-) is common to all compared compounds, suggesting shared reactivity in biological or supramolecular contexts .

Synthetic Efficiency: The dimethylamino-substituted analog (Table 1, Row 3) achieved 99% yield under microwave irradiation , highlighting efficient methods for thiophene derivatives. No direct synthesis data are available for the target compound, indicating a gap in current literature.

Biological Relevance :

  • Metsulfuron methyl (Row 4) demonstrates the importance of sulfonylurea groups in herbicidal activity. The target compound’s benzodioxin moiety may similarly interact with biological targets but lacks documented pesticidal data .

Biological Activity

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, enzyme inhibitory potential, cytotoxicity, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound involves several steps, including the formation of sulfonamide derivatives from 2,3-dihydrobenzo[1,4]dioxin-6-amine. The process typically includes:

  • Formation of Sulfonamide : The reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides in an alkaline medium.
  • Derivatization : Further reactions with bromo-acetamides to yield various derivatives.
  • Final Product : The final compound is obtained through a series of reactions that may involve thiophene derivatives and carboxylation steps.

The overall yield and purity of the synthesized compounds are critical for subsequent biological testing.

Enzyme Inhibition

Recent studies have reported the enzyme inhibitory potential of compounds related to this compound. Specifically:

  • α-Glucosidase Inhibition : Compounds derived from similar structures exhibited significant inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, certain sulfonamide derivatives showed IC50 values indicating effective inhibition at low concentrations (e.g., 52.54 ± 0.09 μM) .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that related compounds possess noteworthy anti-cancer properties:

  • HeLa Cells : Some derivatives showed cytotoxic activity against HeLa cells with IC50 values as low as 10.46 ± 0.82 μM/mL . This suggests that modifications in the benzodioxin core can enhance cytotoxic effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

CompoundStructureIC50 (μM)Target
Compound ABenzodioxin derivative10.46 ± 0.82HeLa
Compound BSulfonamide derivative52.54 ± 0.09α-glucosidase

The data indicate that specific structural modifications can lead to enhanced biological activity, guiding future synthesis efforts.

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluating the inhibitory effects on acetylcholinesterase indicated that certain benzodioxin derivatives could serve as potential treatments for Alzheimer's disease by enhancing cholinergic transmission .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, several synthesized compounds were tested against a panel of cancer cell lines, revealing promising results in terms of selectivity and potency compared to standard chemotherapeutics .

Q & A

Q. What synthetic methodologies are recommended for synthesizing Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A general approach involves coupling sulfonamide derivatives with thiophene carboxylates. For example, a procedure analogous to the synthesis of ethyl 2-(N-benzoylthiouryl)-4,5,6,7-tetrahydro-benzo[b]thiophen-3-carboxylate (3b) can be adapted . Key steps include:
  • Use of 1,4-dioxane as a solvent for improved solubility of aromatic intermediates.
  • Controlled addition of isothiocyanate derivatives at room temperature to avoid side reactions.
  • Isolation of intermediates via ice/water precipitation for higher purity.
    Optimization can involve varying equivalents of sulfamoyl chloride and monitoring reaction progress via TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm the presence of the benzodioxin moiety (δ 4.2–4.5 ppm for –O–CH2–CH2–O–) and thiophene protons (δ 6.8–7.5 ppm) .
  • HPLC-MS : Use a C18 column with acetonitrile/water gradient (70:30 to 95:5) to assess purity and detect sulfonamide degradation products .
  • Elemental Analysis : Verify stoichiometry (C, H, N, S) to ensure synthetic accuracy .

Q. What are the critical physicochemical properties (e.g., logP, solubility) influencing its applicability in biological assays?

  • Methodological Answer :
  • logP : Estimated via computational tools (e.g., XlogP ≈ 4, similar to methyl benzoate derivatives with sulfonamide groups) .
  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS at pH 7.4) to determine stability for in vitro studies .
  • Thermal Stability : Conduct DSC/TGA to identify decomposition temperatures (>200°C expected for aromatic sulfonamides) .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer :
  • QSPR Models : Use software like EPI Suite to estimate half-life in soil/water based on sulfonamide and benzodioxin substructures .
  • Metabolic Pathway Prediction : Apply BioTransformer to identify potential hydroxylation or cleavage sites (e.g., sulfonamide bond hydrolysis) .
  • Ecotoxicity Screening : Leverage ECOSAR to predict acute/chronic toxicity to aquatic organisms (e.g., LC50 for Daphnia magna) .

Q. What experimental designs are robust for evaluating contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-Response Curves : Use a 6-point dilution series (0.1–100 μM) to distinguish specific inhibition from non-specific cytotoxicity .
  • Control Assays : Include a sulfonamide-negative analog to isolate the contribution of the benzodioxin-thiophene core .
  • High-Content Screening : Combine fluorescence-based enzymatic assays (e.g., caspase-3 for apoptosis) with cell viability markers (MTT assay) .

Q. How can regioselective functionalization of the thiophene ring enhance target specificity in drug discovery?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use LDA or TMPMgCl·LiCl to introduce substituents at the 4- or 5-position of the thiophene ring, guided by DFT calculations for transition-state stabilization .
  • Cross-Coupling Reactions : Apply Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3) to install aryl/heteroaryl groups at the 3-position for improved receptor binding .

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